molecular formula C13H17NO3 B14875492 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine

2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine

Cat. No.: B14875492
M. Wt: 235.28 g/mol
InChI Key: MFEAUCUHORXKLG-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a benzo[b][1,4]dioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with morpholine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine is unique due to the presence of both the benzo[b][1,4]dioxepin and morpholine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)morpholine

InChI

InChI=1S/C13H17NO3/c1-5-15-11-3-2-10(8-12(11)16-6-1)13-9-14-4-7-17-13/h2-3,8,13-14H,1,4-7,9H2

InChI Key

MFEAUCUHORXKLG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3CNCCO3)OC1

Origin of Product

United States

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